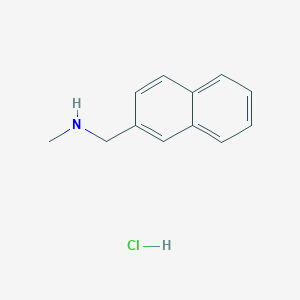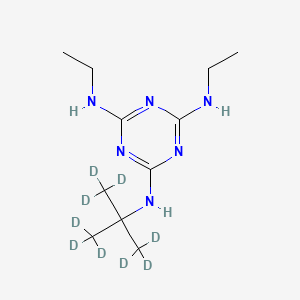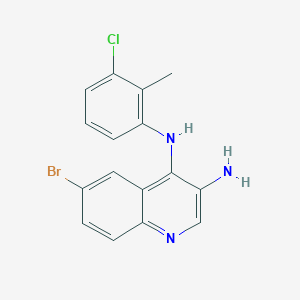
6-bromo-4-N-(3-chloro-2-methylphenyl)quinoline-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-4-N-(3-chloro-2-methylphenyl)quinoline-3,4-diamine is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-N-(3-chloro-2-methylphenyl)quinoline-3,4-diamine typically involves multiple steps. One common method starts with the preparation of 6-bromo-4-chloroquinoline. This intermediate is synthesized by reacting 6-bromoquinoline-4(1H)-one with phosphorus trichloride in toluene under reflux conditions . The resulting 6-bromo-4-chloroquinoline is then subjected to further reactions to introduce the 3-chloro-2-methylphenyl group and the diamine functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-4-N-(3-chloro-2-methylphenyl)quinoline-3,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the quinoline ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction can lead to quinoline-4-ones or tetrahydroquinolines.
Wissenschaftliche Forschungsanwendungen
6-bromo-4-N-(3-chloro-2-methylphenyl)quinoline-3,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The compound’s unique properties make it useful in the development of novel materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of 6-bromo-4-N-(3-chloro-2-methylphenyl)quinoline-3,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-bromo-4-chloroquinoline: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.
4-chloro-6-bromoquinoline: Another quinoline derivative with similar reactivity but different substitution patterns.
6-bromo-4-chloro-2-methylquinoline: A closely related compound with a methyl group at the 2-position.
Uniqueness
6-bromo-4-N-(3-chloro-2-methylphenyl)quinoline-3,4-diamine stands out due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer unique reactivity and biological activity
Eigenschaften
Molekularformel |
C16H13BrClN3 |
|---|---|
Molekulargewicht |
362.65 g/mol |
IUPAC-Name |
6-bromo-4-N-(3-chloro-2-methylphenyl)quinoline-3,4-diamine |
InChI |
InChI=1S/C16H13BrClN3/c1-9-12(18)3-2-4-14(9)21-16-11-7-10(17)5-6-15(11)20-8-13(16)19/h2-8H,19H2,1H3,(H,20,21) |
InChI-Schlüssel |
QZDCCWVGIJELOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC2=C3C=C(C=CC3=NC=C2N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


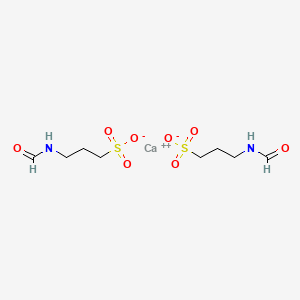
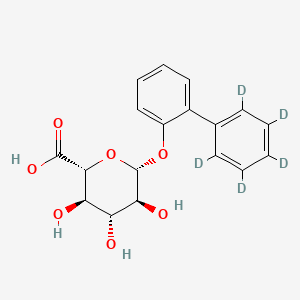
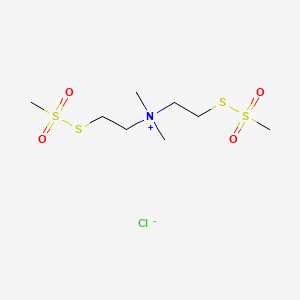
![2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline](/img/structure/B13843825.png)

![5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-](/img/structure/B13843844.png)

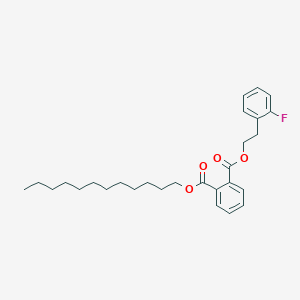
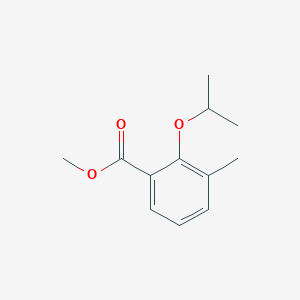
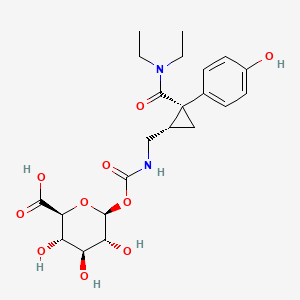
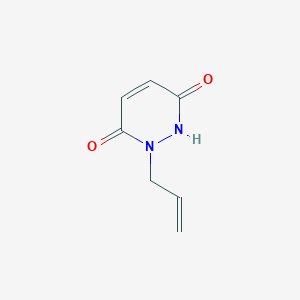
![[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
